N-(4-acetylphenyl)cyclopropanecarboxamide chemical properties
N-(4-acetylphenyl)cyclopropanecarboxamide chemical properties
An In-Depth Technical Guide to the Chemical Properties of N-(4-acetylphenyl)cyclopropanecarboxamide
Abstract
N-(4-acetylphenyl)cyclopropanecarboxamide (CAS No. 23845-08-1) is a fascinating small molecule that merges the structural motifs of a substituted aromatic ketone and a strained cyclopropylamide.[1] This combination imparts a unique set of physicochemical properties and potential biological activities, making it a compound of interest for researchers in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its chemical properties, including a proposed synthetic pathway, predicted spectral characteristics, and an analysis of its potential applications based on its structural features. While this molecule is available commercially, detailed characterization data is sparse in peer-reviewed literature. Therefore, this whitepaper synthesizes information from analogous structures and established chemical principles to provide expert insights for scientific professionals.
Molecular Structure and Physicochemical Properties
The core structure of N-(4-acetylphenyl)cyclopropanecarboxamide consists of a 4-acetylphenyl group linked via an amide bond to a cyclopropane ring. This structure dictates its properties, blending the rigidity and reactivity of the cyclopropane with the electronic and steric influences of the substituted benzene ring.
Table 1: Core Chemical Identifiers and Predicted Properties
| Property | Value | Source / Method |
| CAS Number | 23845-08-1 | [1] |
| Molecular Formula | C₁₂H₁₃NO₂ | [1] |
| Molecular Weight | 203.24 g/mol | [1] |
| IUPAC Name | N-(4-acetylphenyl)cyclopropanecarboxamide | [1] |
| Predicted LogP | 1.55 | [1] |
| Predicted Melting Point | Not available. Expected to be a solid at room temperature. | Inferred from related structures. |
| Predicted Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Based on amide and aromatic ketone functionalities. |
Proposed Synthesis Pathway: Amide Coupling
The most direct and industrially scalable synthesis of N-(4-acetylphenyl)cyclopropanecarboxamide involves the acylation of 4-aminoacetophenone with cyclopropanecarbonyl chloride. This is a standard nucleophilic acyl substitution reaction.[2]
Causality of Experimental Design:
-
Reactant Choice: 4-aminoacetophenone provides the core aromatic ketone structure, while cyclopropanecarbonyl chloride is the activated acyl donor for the strained ring system.
-
Solvent: An aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is chosen to prevent reaction with the acid chloride.
-
Base: A non-nucleophilic organic base, like triethylamine or pyridine, is crucial.[2] It acts as an acid scavenger, neutralizing the HCl byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
-
Temperature Control: The reaction is typically initiated at a low temperature (0-5 °C) to control the initial exothermic reaction between the amine and the highly reactive acid chloride, minimizing side reactions. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.
Step-by-Step Experimental Protocol:
-
Preparation: To a solution of 4-aminoacetophenone (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M), add triethylamine (1.1 eq). Cool the mixture to 0 °C in an ice bath with stirring.
-
Acylation: Add cyclopropanecarbonyl chloride (1.05 eq) dropwise to the cooled solution over 15-20 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water) or column chromatography to yield pure N-(4-acetylphenyl)cyclopropanecarboxamide.
Workflow Visualization:
Caption: Synthesis workflow for N-(4-acetylphenyl)cyclopropanecarboxamide.
Spectral Analysis and Structural Elucidation
No public-domain spectra are currently available for N-(4-acetylphenyl)cyclopropanecarboxamide. The following analysis is predictive, based on the chemical structure and spectral data from analogous compounds.[3][4][5][6]
Caption: Relationship between structure and predicted spectral data.
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons (δ 7.5-8.0 ppm): The para-substituted benzene ring is expected to show a characteristic AA'BB' splitting pattern, resulting in two doublets. The protons ortho to the electron-withdrawing acetyl group will be further downfield than those ortho to the amide group.
-
Amide Proton (δ ~8.5-9.5 ppm): A broad singlet corresponding to the N-H proton. Its chemical shift can be concentration and solvent dependent.
-
Acetyl Protons (δ ~2.5 ppm): A sharp singlet integrating to 3H for the methyl group of the acetyl moiety.
-
Cyclopropyl Protons (δ 0.8-1.8 ppm): The cyclopropane ring protons will appear as complex multiplets in the upfield region. The methine proton (CH) attached to the carbonyl will be the most downfield of this group (δ ~1.5-1.8 ppm). The four methylene protons (CH₂) will be in the δ 0.8-1.2 ppm range.
¹³C NMR Spectroscopy (Predicted)
-
Carbonyl Carbons (δ ~197 ppm and ~173 ppm): Two distinct carbonyl signals are expected. The ketone carbonyl will be significantly downfield (~197 ppm), while the amide carbonyl will appear further upfield (~173 ppm).
-
Aromatic Carbons (δ 118-143 ppm): Four signals for the aromatic carbons are expected due to symmetry. The carbon bearing the acetyl group (ipso-C) and the carbon bearing the amide nitrogen (ipso-C) will be distinct, as will the other two sets of equivalent carbons.
-
Cyclopropyl Carbons (δ ~10-18 ppm): The cyclopropyl carbons will be found in the far upfield region, with the methine carbon being slightly more downfield than the two equivalent methylene carbons.
-
Acetyl Methyl Carbon (δ ~26 ppm): A single peak for the methyl carbon of the acetyl group.
Infrared (IR) Spectroscopy (Predicted)
-
N-H Stretch: A sharp to medium peak around 3300 cm⁻¹ corresponding to the amide N-H bond.
-
C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹, and aliphatic C-H stretches from the cyclopropyl and methyl groups just below 3000 cm⁻¹.
-
Carbonyl (C=O) Stretches: Two strong, distinct peaks are anticipated in the carbonyl region. The aryl ketone C=O stretch is expected around 1680 cm⁻¹, while the amide I band (primarily C=O stretch) should appear around 1660 cm⁻¹.
-
Amide II Band: A strong band around 1530-1550 cm⁻¹ arising from N-H bending and C-N stretching.
Mass Spectrometry (Predicted)
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 203.
-
Key Fragmentation Pathways: Common fragmentation would involve cleavage of the amide bond. Expect to see fragments corresponding to the cyclopropylcarbonyl cation (m/z = 69) and the 4-acetylanilinium radical cation (m/z = 134). Another prominent fragmentation would be the loss of the acetyl group (•CH₃CO) from the molecular ion, leading to a fragment at m/z = 160.
Potential Biological Activity and Applications
While specific bioactivity data for N-(4-acetylphenyl)cyclopropanecarboxamide is not published, the cyclopropane carboxamide scaffold is present in numerous biologically active molecules.[7]
-
Antimicrobial/Antifungal Agents: The cyclopropane ring is a known pharmacophore in various antimicrobial and antifungal compounds. Its strained nature can contribute to unique binding interactions with enzymes.[8]
-
Enzyme Inhibition: The rigid cyclopropane structure can serve as a stable scaffold to orient other functional groups for optimal interaction with enzyme active sites. Compounds with similar structures have been investigated as kinase inhibitors.[7]
-
Genotoxicity: Some natural products containing electrophilic cyclopropane rings, such as colibactins produced by E. coli, are known to act as DNA alkylating agents.[9] This suggests that derivatives of this molecule could be explored for applications in oncology, although its potential toxicity would need careful evaluation.
The presence of the acetylphenyl moiety provides a handle for further chemical modification, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies.
Safety and Handling
According to available safety data, N-(4-acetylphenyl)cyclopropanecarboxamide is classified as a hazardous chemical.[1][10]
-
Hazards:
-
Precautionary Measures:
-
P264: Wash hands and exposed skin thoroughly after handling.
-
P280: Wear protective gloves, eye protection, and face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[10]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]
-
Standard laboratory practices, including the use of a fume hood, safety glasses, and chemical-resistant gloves, are mandatory when handling this compound.
References
-
Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry. Available at: [Link]
-
Cyclopropanecarboxamide | C4H7NO | CID 80376. PubChem, NIH. Available at: [Link]
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC, NIH. Available at: [Link]
-
Cyclopropanecarboxamide. NIST WebBook. Available at: [Link]
-
N-(4-acetylphenyl)-2-pyrazinecarboxamide - 13C NMR. SpectraBase. Available at: [Link]
-
N-(4-Acetylphenyl)acetamide | C10H11NO2 | MD Topology | NMR | X-Ray. ATB Molbio. Available at: [Link]
-
N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide. PubChem, NIH. Available at: [Link]
-
Synthesis and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)-N-Substituted Phenyl Cyclopropanecarboxamide. ResearchGate. Available at: [Link]
-
Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. ResearchGate. Available at: [Link]
- Cyclopropane carboxamides. Google Patents.
-
Cyclopropanecarboxylic acid. NIST WebBook. Available at: [Link]
-
Towards Antibacterial Agents: Synthesis and Biological Activity of Multivalent Amide Derivatives of Thiacalix[11]arene with Hydroxyl and Amine Groups. MDPI. Available at: [Link]
-
Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. PMC, NIH. Available at: [Link]
-
Cyclopropanecarboxamide (CAS 6228-73-5) - Chemical & Physical Properties. Cheméo. Available at: [Link]
-
Synthesis of cyclopropanes. Organic Chemistry Portal. Available at: [Link]
-
Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. MDPI. Available at: [Link]
-
Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. Available at: [Link]
-
N-(4-Acetylphenyl)benzamide | C15H13NO2 | CID 223354. PubChem, NIH. Available at: [Link]
-
2-(4-acetylphenyl)propanoic acid - physical properties. ChemSynthesis. Available at: [Link]
-
Chemical Properties of cyclopropanecarboxamide, N-phenyl. Cheméo. Available at: [Link]
-
Cyclopropanecarboxamide, N-(4-methoxyphenyl)-. NIST WebBook. Available at: [Link]
-
Cyclohexanecarboxamide. NIST WebBook. Available at: [Link]
-
Rapid determination of N-acetyl-4-aminophenol (paracetamol) in urine by tandem mass spectrometry. PubMed. Available at: [Link]
-
Characterization of Natural Colibactin-Nucleobase Adducts by Tandem Mass Spectrometry and Isotopic Labeling. PubMed. Available at: [Link]
-
Acetamide, N-(4-ethoxy-2-nitrophenyl)-. NIST WebBook. Available at: [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. EP0285934A1 - Cyclopropane carboxamides - Google Patents [patents.google.com]
- 3. Cyclopropanecarboxamide | C4H7NO | CID 80376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclopropanecarboxamide [webbook.nist.gov]
- 5. N-(4-Acetylphenyl)acetamide | C10H11NO2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 6. N-(4-Acetylphenyl)benzamide | C15H13NO2 | CID 223354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Natural Colibactin-Nucleobase Adducts by Tandem Mass Spectrometry and Isotopic Labeling. Support for DNA Alkylation by Cyclopropane Ring Opening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]

